Distinct Molecular Geometry and Steric Profile: 3-Carboxyl vs. 2-Carboxyl Positioning
The spatial orientation of the carboxylic acid group critically influences the compound's utility as a building block. 4'-Methylbiphenyl-3-carboxylic acid (CAS 147404-69-1) possesses a carboxyl group at the meta position relative to the biphenyl linkage. This differs fundamentally from 4'-Methylbiphenyl-2-carboxylic acid (CAS 7148-03-0), where the carboxyl is at the ortho position. The meta position minimizes steric hindrance compared to the ortho position, which can impede coupling reactions, while providing a different conjugation pathway than the para position, affecting electronic properties [1].
| Evidence Dimension | Carboxylic Acid Substitution Position (Ring 1) |
|---|---|
| Target Compound Data | 3-position (meta) |
| Comparator Or Baseline | 4'-Methylbiphenyl-2-carboxylic acid: 2-position (ortho) |
| Quantified Difference | N/A (Structural descriptor) |
| Conditions | Molecular structure analysis |
Why This Matters
Selecting the correct isomer ensures the intended steric environment for downstream reactions, avoiding synthetic failures common with ortho-substituted analogs.
- [1] PubChem. (2026). 4'-Methyl-biphenyl-3-carboxylic acid (CID 2773978). National Center for Biotechnology Information. Retrieved from PubChem Database. View Source
